Estronsulfat

Übersicht

Beschreibung

Estrone sulfate (E1S) is a naturally occurring estrogen in the human body and plays a critical role in various physiological processes. It is the most abundant circulating estrogen and is considered a potential biomarker in conditions where the estimation of low levels of estrogen or changes in relative levels of estrogens are crucial. Estrone sulfate's clinical implications are significant, as it can be used for risk stratification for breast cancer, promotion of proliferation in endometrial cancer, prognostic information in advanced prostatic carcinoma, and monitoring the response to certain hormonal therapies for malignancy. The methods for measuring E1S and its potential applications in clinical laboratory medicine require further investigation to fully understand its capabilities and limitations (Rezvanpour & Don-Wauchope, 2017).

Synthesis Analysis

Estrone sulfate's synthesis in the human body involves the conversion of inactive sulfo-conjugated steroids, which occur in high concentrations in the blood, into biologically active estrogens and androgens within specific target cells. This process is facilitated by the sodium-dependent organic anion transporter (SOAT), which specifically transports 3′- and 17′-monosulfated steroid hormones into target cells. These sulfo-conjugated steroids serve as precursors for the intracrine formation of active estrogens and androgens, contributing to the overall regulation of steroids in many peripheral tissues. The quantitative contribution of SOAT to steroid sulfate uptake in different organs is a critical area of ongoing research, emphasizing the need for further studies to establish the transporter as a potential drug target for endocrine-based therapies (Wannowius et al., 2023).

Molecular Structure Analysis

The structure of estrone sulfate is characterized by its sulfated modification, which significantly impacts its bioactivity and interactions within the body. Sulfated polysaccharides, for example, have been shown to possess various biological activities, including antioxidant, anticancer, immunoregulatory, and anticoagulant activities. While estrone sulfate itself is not a polysaccharide, the principle of sulfation enhancing bioactivity can be extended to understand how sulfation may affect the bioactivities of steroid hormones. The structure-activity relationships of sulfated compounds, including their ability to interact with specific receptors and enzymes, play a crucial role in their physiological effects and potential therapeutic applications (Wang et al., 2018).

Chemical Reactions and Properties

Estrone sulfate is involved in various chemical reactions within the body, including its conversion to estrone and estradiol, which are potent biologically active estrogens. The enzyme steroid sulfatase (STS) plays a crucial role in this process by catalyzing the hydrolysis of the sulfate esters of 3-hydroxy steroids, such as estrone sulfate, thereby regulating the local production of estrogens and androgens from systemic precursors in several tissues. Inhibitors of STS have been explored as potential therapeutic agents for the treatment of estrogen- and androgen-dependent disorders, highlighting the importance of understanding the chemical reactions and properties of estrone sulfate (Nussbaumer & Billich, 2003).

Physical Properties Analysis

The physical properties of estrone sulfate, such as solubility and hydrophobicity, significantly affect its distribution and function within the body. Livestock wastes, a source of environmental estrogens, have provided insights into the physical properties of steroidal estrogens like estrone sulfate. These estrogens have low solubility in water and are moderately hydrophobic, which influences their environmental fate and potential impact on water quality. Understanding the physical properties of estrone sulfate is essential for assessing its environmental presence and biological effects (Hanselman et al., 2003).

Wissenschaftliche Forschungsanwendungen

Temperatur-abhängige Geschlechtsbestimmung

Estronsulfat spielt eine bedeutende Rolle bei der Entwicklung von Arten mit temperatur-abhängiger Geschlechtsbestimmung (TSD). Es beeinflusst die Genexpression in Bezug auf die sexuelle Differenzierung, wie z. B. Kdm6b, Dmrt1, Sox9, FoxL2 und Cyp19A1. Diese Verbindung kann temperatur-abhängige Pfade beeinflussen, die möglicherweise die Reaktion von Embryonen auf Temperatur verändern und die Bedeutung der Untersuchung der Interaktion von mütterlichen Hormonen und Temperatureffekten hervorheben .

Reproduktionsmanagement in der Tierhaltung

In der Tierproduktion ist die Messung von this compound entscheidend für die Verbesserung der Reproduktionseffizienz. Ein tragbares elektrochemisches Immunchromatographiesensor-Gerät wurde entwickelt, um this compound zu messen, das für das perinatale Management von entscheidender Bedeutung ist. Diese Technologie hilft beim Nachweis von Ovulation, Schwangerschaft und der Vorhersage der Geburt, wodurch die Empfängnisraten und der Fortpflanzungserfolg gesteigert werden .

Forschung zu hormonabhängigem Brustkrebs

This compound ist ein Ziel im Kampf gegen hormonabhängigen Brustkrebs. Die Forschung konzentriert sich auf die Entwicklung potenter Inhibitoren gegen Enzyme wie Aromatase, die Androgene in Östrogene umwandeln. Die Hemmung des Umwandlungsprozesses ist ein strategischer Ansatz zur Behandlung von hormonabhängigem Krebs .

Hormonersatztherapie

This compound wird in der Hormonersatztherapie verwendet, um die Symptome der Menopause zu lindern. Es hilft bei der Behandlung von Zuständen, die zu einer Unterentwicklung der weiblichen Geschlechtsmerkmale, Vaginalatrophie und bestimmten Arten von Unfruchtbarkeit führen .

Krebsbehandlung

Neben Brustkrebs wird this compound auch bei der Behandlung von Prostatakrebs eingesetzt. Es ist Teil des therapeutischen Arsenals gegen Krebsarten, die empfindlich auf Hormonspiegel und deren Modulationen reagieren .

Osteoporoseprävention

This compound findet Anwendung in der Vorbeugung von Osteoporose. Durch die Beeinflussung des Östrogenspiegels trägt es dazu bei, die Knochendichte zu erhalten und das Frakturrisiko bei Frauen nach der Menopause zu verringern .

Wirkmechanismus

Target of Action

Estrone sulfate, also known as Estrone sulphate, is a form of estrogen . Its primary targets are estrogen-responsive tissues, including female organs, breasts, hypothalamus, and pituitary . The compound interacts with estrogen receptors in these tissues .

Mode of Action

Estrone sulfate itself is biologically inactive, with less than 1% of the relative binding affinity of estradiol for the estrogen receptors . It can be transformed by steroid sulfatase, also known as estrogen sulfatase, into estrone, an estrogen . Simultaneously, estrogen sulfotransferases convert estrone back to Estrone sulfate, resulting in an equilibrium between the two steroids in various tissues . Estrone can also be converted by 17β-hydroxysteroid dehydrogenases into the more potent estrogen estradiol .

Biochemical Pathways

The interconversion between estradiol and estrone is mediated by 17β-hydroxysteroid dehydrogenases (17β-HSDs), whereas the conversion of estrone into estrone sulfate is mediated by estrogen sulfotransferases (ESTs) and the transformation of estrone sulfate into estrone by steroid sulfatase (STS) .

Pharmacokinetics

Estrone sulfate is cleaved by steroid sulfatase into estrone . Simultaneously, estrogen sulfotransfer

Safety and Hazards

Estrone sulfate is suspected of causing cancer and may damage fertility or the unborn child . It may cause harm to breast-fed children . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood . It is also advised not to breathe dust, avoid contact during pregnancy/while nursing, and wash skin thoroughly after handling .

Zukünftige Richtungen

Estrone sulfate is capable of influencing temperature-dependent pathways to potentially alter how embryos respond to temperature . This highlights the importance of studying the interaction of maternal hormone and temperature effects . Furthermore, the development of potent STS inhibitors will allow investigation of the role of this enzyme in physiological and pathological processes .

Eigenschaften

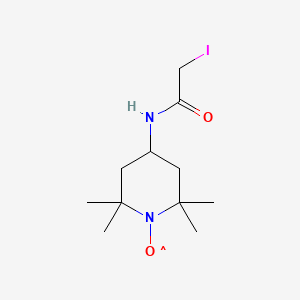

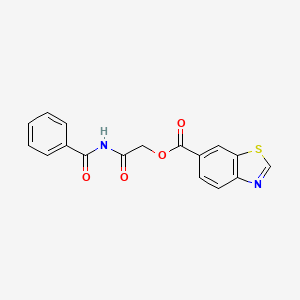

IUPAC Name |

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22)/t14-,15-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKFKPJIXZFSSB-CBZIJGRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1240-04-6 (potassium salt), 438-67-5 (hydrochloride salt) | |

| Record name | Estrone hydrogen sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50891501 | |

| Record name | Estrone sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Estrone sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001425 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Estradiol enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estradiol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. | |

| Record name | Estrone sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04574 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

481-97-0 | |

| Record name | Estrone sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estrone hydrogen sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrone sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04574 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Estrone sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyestra-1,3,5(10)-trien-17-one hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRONE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTL48N278K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Estrone sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001425 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

254.5 °C | |

| Record name | Estrone sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001425 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does estrone sulfate exert its biological effects?

A1: Estrone sulfate itself is biologically inactive. It exerts its effects by being converted into the bioactive estrogen, estradiol, within target tissues. This conversion is catalyzed by the enzyme estrone sulfatase. [, , , ]

Q2: What is the significance of estrone sulfatase in relation to estrone sulfate?

A2: Estrone sulfatase is a crucial enzyme that hydrolyzes estrone sulfate into estrone, which can then be converted into the active estrogen, estradiol, by 17β-hydroxysteroid dehydrogenase. This enzymatic pathway highlights the role of estrone sulfate as a precursor for estradiol production in various tissues, including breast cancer cells. [, , , ]

Q3: What is the relationship between estrone sulfate levels and menopause?

A3: While estradiol concentrations in breast tumors are similar in pre- and post-menopausal women, plasma levels are significantly lower in post-menopausal women. [] Interestingly, estrone sulfate plasma levels are considerably higher than free estradiol levels in postmenopausal women. This, coupled with the presence of estrone sulfatase in many tissues including breast tumors, suggests that estrone sulfate might be a significant source of estradiol in postmenopausal women. []

Q4: Can estrone sulfate be converted to estradiol in tissues other than the breast?

A4: Yes, research has shown that estrone sulfate can be converted to estrone and estradiol in various tissues, including muscle, adipose tissue, hair roots, and the adrenal gland. This conversion is particularly relevant in postmenopausal women, where estrone sulfate serves as a primary source of estrogens. [, , , ]

Q5: Does the origin of embryos impact estrone sulfate levels in early pregnancy?

A5: Studies in dairy cows suggest that estrone sulfate concentrations in early pregnancy differ based on whether the pregnancy resulted from artificial insemination or in vitro fertilization and embryo transfer. Additionally, the number of fetuses (singleton vs. twin) also influences estrone sulfate levels. These findings suggest a potential role for estrone sulfate in monitoring fetal development. []

Q6: What is the clinical relevance of measuring estrone sulfate levels?

A6: Estrone sulfate levels can be indicative of various physiological states. For example, in pregnant mares, a decrease in estrone sulfate levels can signal fetal demise. [] In cattle, fluctuations in estrone sulfate levels during pregnancy can provide insights into placental development and potential risks like placental insufficiency. [, ]

Q7: Can estrone sulfate be used as a biomarker in breast cancer research?

A7: Elevated levels of estrone sulfate in breast tumor tissue, particularly in postmenopausal women, suggest its potential as a biomarker for breast cancer. Research indicates that targeting the estrone sulfatase pathway could offer new therapeutic strategies for hormone-dependent breast cancer. []

Q8: Are there transporters involved in estrone sulfate movement across cell membranes?

A10: Yes, several organic anion transporters (OATs), such as OAT3, are involved in the cellular uptake of estrone sulfate. These transporters are found in various tissues, including the brain, liver, and kidney. [, ] The interaction of estrone sulfate with these transporters influences its tissue distribution and elimination.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-bromoanilino)-sulfanylidenemethyl]-3-phenylpropanamide](/img/structure/B1225473.png)

![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/structure/B1225481.png)

![2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile](/img/structure/B1225486.png)

![N-[(3-chloro-4-fluoroanilino)-oxomethyl]-4-methyl-5-thiadiazolecarboxamide](/img/structure/B1225487.png)

![N'-[4-(1-adamantyl)-2-thiazolyl]-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B1225488.png)

![[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1225490.png)